molecular formula C15H23N3O2 B8242148 tert-Butyl 4-(3-(cyanomethylene)azetidin-1-yl)piperidine-1-carboxylate

tert-Butyl 4-(3-(cyanomethylene)azetidin-1-yl)piperidine-1-carboxylate

Cat. No.: B8242148
M. Wt: 277.36 g/mol
InChI Key: GDMGWDQLAWUHHD-UHFFFAOYSA-N
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Description

tert-Butyl 4-(3-(cyanomethylene)azetidin-1-yl)piperidine-1-carboxylate: is a complex organic compound that features a piperidine ring substituted with an azetidine moiety and a cyanomethylene group

Preparation Methods

The synthesis of tert-Butyl 4-(3-(cyanomethylene)azetidin-1-yl)piperidine-1-carboxylate typically involves the reaction of cyanomethylene phosphonate diethyl ester with 1-Boc-3-azetidinone . The reaction conditions often require specific temperatures and catalysts to ensure the desired product is obtained with high yield and purity. Industrial production methods may involve scaling up these reactions using continuous flow reactors and optimizing reaction parameters to maximize efficiency and minimize waste.

Chemical Reactions Analysis

tert-Butyl 4-(3-(cyanomethylene)azetidin-1-yl)piperidine-1-carboxylate undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the piperidine or azetidine rings, often using reagents like alkyl halides or acyl chlorides.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

tert-Butyl 4-(3-(cyanomethylene)azetidin-1-yl)piperidine-1-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism by which tert-Butyl 4-(3-(cyanomethylene)azetidin-1-yl)piperidine-1-carboxylate exerts its effects involves interactions with molecular targets such as enzymes or receptors. The cyanomethylene group can participate in nucleophilic or electrophilic reactions, while the piperidine and azetidine rings provide structural stability and specificity in binding interactions. Pathways involved may include inhibition or activation of specific enzymes, modulation of receptor activity, or alteration of cellular signaling processes.

Comparison with Similar Compounds

Similar compounds to tert-Butyl 4-(3-(cyanomethylene)azetidin-1-yl)piperidine-1-carboxylate include:

These compounds share structural similarities but differ in specific functional groups or substituents, which can influence their reactivity and applications. The uniqueness of this compound lies in its combination of the cyanomethylene group with the azetidine and piperidine rings, providing a versatile scaffold for various chemical transformations and research applications.

Properties

IUPAC Name

tert-butyl 4-[3-(cyanomethylidene)azetidin-1-yl]piperidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23N3O2/c1-15(2,3)20-14(19)17-8-5-13(6-9-17)18-10-12(11-18)4-7-16/h4,13H,5-6,8-11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDMGWDQLAWUHHD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)N2CC(=CC#N)C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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